molecular formula C18H18Cl2N2S4 B072993 (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate CAS No. 1170-79-2

(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate

Cat. No. B072993
CAS RN: 1170-79-2
M. Wt: 461.5 g/mol
InChI Key: HWEHBWWWDMTJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate, also known as CMCS, is a chemical compound that has been widely studied for its potential applications in scientific research. CMCS is a carbamate derivative that contains both sulfur and nitrogen atoms, making it a versatile molecule with a range of potential applications. In

Scientific Research Applications

(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

Mechanism Of Action

The mechanism of action for (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate is not fully understood, but it is thought to involve the inhibition of key enzymes and pathways involved in cancer cell growth and proliferation. Specifically, (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate can prevent cancer cells from dividing and growing, leading to their eventual death.

Biochemical And Physiological Effects

(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been shown to exhibit anti-inflammatory and antioxidant properties. Specifically, (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which can contribute to chronic inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. Additionally, (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate is relatively easy to synthesize and purify, making it a cost-effective option for research labs. However, one limitation of using (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate in lab experiments is its potential toxicity. (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate has been shown to exhibit cytotoxic effects on normal cells, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate. One area of focus is the development of new analogs and derivatives of (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate that exhibit enhanced antitumor activity and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action for (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate and to identify the specific pathways and enzymes that it targets. Finally, there is potential for (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate to be used in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness and reduce side effects.

Synthesis Methods

The synthesis method for (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate involves the reaction of (4-chlorophenyl)methyl isocyanate with 2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethanethiol in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain pure (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate. This synthesis method has been well-established and has been used in numerous studies to produce high-quality (4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate for scientific research.

properties

CAS RN

1170-79-2

Product Name

(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate

Molecular Formula

C18H18Cl2N2S4

Molecular Weight

461.5 g/mol

IUPAC Name

(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate

InChI

InChI=1S/C18H18Cl2N2S4/c19-15-5-1-13(2-6-15)11-25-17(23)21-9-10-22-18(24)26-12-14-3-7-16(20)8-4-14/h1-8H,9-12H2,(H,21,23)(H,22,24)

InChI Key

HWEHBWWWDMTJDO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC(=NCCN=C(S)SCC2=CC=C(C=C2)Cl)S)Cl

SMILES

C1=CC(=CC=C1CSC(=S)NCCNC(=S)SCC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CSC(=S)NCCNC(=S)SCC2=CC=C(C=C2)Cl)Cl

Other CAS RN

1170-79-2

synonyms

1-[(4-chlorophenyl)methylsulfanyl]-N-[2-[(4-chlorophenyl)methylsulfany lcarbothioylamino]ethyl]methanethioamide

Origin of Product

United States

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